molecular formula C11H20O B12669556 2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 27153-53-3

2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane

Cat. No.: B12669556
CAS No.: 27153-53-3
M. Wt: 168.28 g/mol
InChI Key: LNAQSWUSQQVQME-UHFFFAOYSA-N
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Description

2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane, also known as bornyl methyl ether, is an organic compound with the molecular formula C11H20O. It is a bicyclic ether derived from camphene and is characterized by its unique bicyclo[2.2.1]heptane structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the methylation of borneol or isoborneol. One common method is the reaction of borneol with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce the desired ether .

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity compared to its precursors. This makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

27153-53-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H20O/c1-10(2)8-5-6-11(3,7-8)9(10)12-4/h8-9H,5-7H2,1-4H3

InChI Key

LNAQSWUSQQVQME-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1OC)C)C

Origin of Product

United States

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